molecular formula C9H12N4O B15344152 2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 1184915-92-1

2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No.: B15344152
CAS No.: 1184915-92-1
M. Wt: 192.22 g/mol
InChI Key: RDNXOXLTVURENW-UHFFFAOYSA-N
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Description

2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound with a unique structure that combines a pyrrolo and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolo[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

CAS No.

1184915-92-1

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-amino-5,5,7-trimethylpyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C9H12N4O/c1-9(2)5-4-11-8(10)12-6(5)13(3)7(9)14/h4H,1-3H3,(H2,10,11,12)

InChI Key

RDNXOXLTVURENW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CN=C(N=C2N(C1=O)C)N)C

Origin of Product

United States

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